molecular formula C6H3BrClF2NO B2634726 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine CAS No. 1805137-37-4

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine

Cat. No.: B2634726
CAS No.: 1805137-37-4
M. Wt: 258.45
InChI Key: IGPNMARLFKSZIS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring

Mechanism of Action

The bromo, chloro, and difluoromethoxy groups on the pyridine ring can potentially interact with various biological targets, but the exact targets and mode of action would depend on the specific context of the biological system being studied. The compound’s interaction with its targets could lead to changes in biochemical pathways, but without specific studies, it’s hard to predict the exact pathways affected .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its size, charge, lipophilicity, and the presence of functional groups. For instance, the presence of halogens (bromine and chlorine) and the difluoromethoxy group could affect the compound’s lipophilicity and thus its absorption and distribution .

The molecular and cellular effects of the compound’s action, as well as how environmental factors influence its action, efficacy, and stability, would also need to be determined through specific experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps. One common method starts with the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the resulting 2-bromo-5-bromoethylpyridine is reacted with difluoromethyl formate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or alkoxides are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

    Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridine derivatives, such as:

Uniqueness

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and agrochemical development .

Properties

IUPAC Name

3-bromo-2-chloro-4-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPNMARLFKSZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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